molecular formula C15H13NO B1657919 2-(1H-indol-2-yl)-4-methylphenol CAS No. 58697-57-7

2-(1H-indol-2-yl)-4-methylphenol

Cat. No.: B1657919
CAS No.: 58697-57-7
M. Wt: 223.27 g/mol
InChI Key: MUKYIYYGYCUBRL-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-yl)-4-methylphenol is a hybrid aromatic compound featuring a phenol ring substituted with a methyl group at the 4-position and an indole moiety at the 2-position. This structure combines the electron-rich phenolic hydroxyl group with the planar, π-conjugated indole system, making it a molecule of interest in medicinal chemistry and materials science.

Properties

CAS No.

58697-57-7

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

2-(1H-indol-2-yl)-4-methylphenol

InChI

InChI=1S/C15H13NO/c1-10-6-7-15(17)12(8-10)14-9-11-4-2-3-5-13(11)16-14/h2-9,16-17H,1H3

InChI Key

MUKYIYYGYCUBRL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C2=CC3=CC=CC=C3N2

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenolic Indoles

4-Chloro-2-(1H-indol-2-yl)phenol (CAS 32380-83-9)
  • Structure: Chlorine replaces the methyl group at the 4-position of the phenol ring.
  • Molecular Formula: C₁₄H₁₀ClNO vs. C₁₅H₁₃NO (target compound).
  • Molecular weight: 243.69 g/mol (Cl analog) vs. ~223.27 g/mol (estimated for target compound).
  • Implications: Chlorine’s electron-withdrawing effect could reduce phenolic O–H acidity relative to the methyl group’s electron-donating effect .
2-((1H-Indol-3-yl)methyl)phenol (3h)
  • Structure: Indole is linked via a methylene (–CH₂–) bridge at the phenol’s 2-position.
  • Molecular Formula: C₁₅H₁₃NO (same as target compound).
  • NMR data (δ 9.99 ppm for phenolic O–H; δ 4.10 ppm for –CH₂–) contrast with the target compound’s expected sharp O–H peak and absence of aliphatic protons .

Extended Conjugation and Functional Groups

2-((2-(1H-Indol-2-yl)ethyl)diazinyl)-5-aminophenol
  • Structure: Contains an azo (–N=N–) group and ethyl spacer between indole and phenol.
  • Key Differences :
    • The azo group introduces strong UV-Vis absorption (useful in dyes) and redox activity.
    • Increased planarity may enhance intermolecular stacking, unlike the target compound’s simpler structure .
4-Amino-3-(1H-indol-1-yl)phenylmethanone
  • Structure : A ketone bridges two aromatic rings, with indole at a meta position.
  • Key Differences: The ketone group disrupts conjugation, alters electron distribution, and may improve metabolic stability compared to the phenolic O–H’s lability.

Bulky and Chiral Derivatives

2-(1-Adamantyl)-4-methylphenol
  • Structure : Adamantyl group replaces indole at the 2-position.
  • Key Differences :
    • The bulky adamantyl group drastically increases lipophilicity (log P) and melting point (128–130°C), contrasting with the target compound’s likely lower melting point.
    • Used as a pharmaceutical intermediate, highlighting the role of steric bulk in drug design .
2-((1S)-1-Amino-2-methylpropyl)-4-methylphenol
  • Structure: Chiral aminoalkyl chain at the 2-position.
  • Key Differences: The chiral center enables enantioselective interactions, unlike the target compound’s achiral structure. Amino group introduces basicity and hydrogen-bonding capacity .

Physicochemical and Spectroscopic Properties

Table 1: Comparative Analysis of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Notable Spectral Features (NMR/IR) Evidence ID
2-(1H-Indol-2-yl)-4-methylphenol C₁₅H₁₃NO ~223.27 4-Me, 2-indole Expected O–H ~δ 5 ppm; indole NH ~δ 10 ppm N/A
4-Chloro-2-(1H-indol-2-yl)phenol C₁₄H₁₀ClNO 243.69 4-Cl, 2-indole Cl-induced deshielding in aromatic region
2-((1H-Indol-3-yl)methyl)phenol C₁₅H₁₃NO 223.27 2-(CH₂-indol-3-yl) δ 4.10 ppm (CH₂); δ 9.99 ppm (O–H)
2-(1-Adamantyl)-4-methylphenol C₁₇H₂₂O 242.35 2-adamantyl, 4-Me High melting point (128–130°C)

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